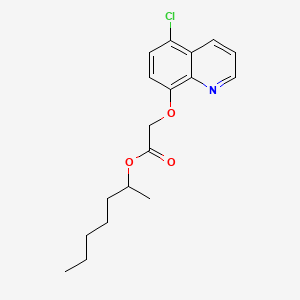

Cloquintocet-mexyl

描述

an herbicide safene

Structure

3D Structure

属性

IUPAC Name |

heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYBRKAVBMYYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041794 | |

| Record name | Cloquintocet-mexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

99607-70-2 | |

| Record name | Cloquintocet-mexyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99607-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloquintocet-mexyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099607702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cloquintocet-mexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOQUINTOCET-MEXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99W15EH2M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cloquintocet-mexyl mechanism of action in wheat

An In-depth Technical Guide on the Core Mechanism of Action of Cloquintocet-Mexyl in Wheat

Introduction

This compound is a highly effective herbicide safener extensively used in wheat cultivation. Its primary function is to protect the crop from injury caused by certain herbicides, particularly those from the aryloxyphenoxypropionate (FOPs) and sulfonylurea (SUs) classes, without compromising weed control efficacy.[1][2] The safening effect is not a result of direct interaction with the herbicide's target site but rather through the stimulation of the plant's intrinsic detoxification systems.[3] Upon application, this compound is rapidly hydrolyzed within the wheat plant to its biologically active form, cloquintocet (B1669234) acid.[4][5] This guide provides a detailed examination of the molecular mechanisms underpinning the protective action of this compound in wheat.

Core Mechanism: Enhancement of Herbicide Detoxification

The principal mechanism of action of this compound is the transcriptional upregulation of genes encoding key enzymes and transporters involved in the three-phase xenobiotic detoxification pathway.[6][7] This accelerated metabolic process rapidly converts phytotoxic herbicide molecules into non-toxic, readily sequestered metabolites.

Phase I: Herbicide Modification

Phase I involves the initial modification of the herbicide molecule, typically through oxidation, reduction, or hydrolysis. This step introduces or exposes functional groups (e.g., -OH, -NH2, -COOH), which renders the molecule more water-soluble and prepares it for Phase II conjugation.

Cytochrome P450 Monooxygenases (CYPs): this compound significantly induces the expression of various Cytochrome P450 (CYP) genes.[1] These enzymes are crucial for catalyzing oxidative reactions, such as aryl hydroxylation, which is a key detoxification step for many herbicides.[8][9] Transcriptomic studies in wheat have identified a number of CYP families, including CYP71, CYP72, CYP76, and CYP81, that are induced upon safener treatment.[10] The CYP81A subfamily, in particular, has been strongly implicated in the detoxification of synthetic auxin herbicides when used in conjunction with this compound.[6][11][12]

Phase II: Conjugation

In Phase II, the modified herbicide from Phase I is conjugated with endogenous, hydrophilic molecules. This process further increases water solubility and, most importantly, detoxifies the herbicide.

Glutathione (B108866) S-Transferases (GSTs): One of the most prominent effects of this compound is the potent induction of Glutathione S-Transferase (GST) activity.[2][3] GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to the electrophilic center of the herbicide or its Phase I metabolite.[13][14] This action is fundamental to the detoxification of multiple herbicide classes. Studies have shown that this compound treatment leads to a significant accumulation of GSTs from the phi (GSTF), tau (GSTU), and lambda (GSTL) classes in wheat.[5][13][15]

UDP-Glucosyltransferases (UGTs): this compound also enhances the activity of UDP-glucosyltransferases (UGTs).[3] These enzymes conjugate glucose from UDP-glucose to the herbicide, forming inactive glycoside metabolites. This pathway is particularly important for herbicides containing hydroxyl or carboxyl groups, often introduced during Phase I. The safener has been shown to enhance the glycosylation of metabolites of herbicides like clodinafop-propargyl.[3]

Phase III: Sequestration and Transport

The final phase involves the transport and sequestration of the detoxified herbicide conjugates away from metabolically active cellular compartments.

ATP-Binding Cassette (ABC) Transporters: The water-soluble and non-phytotoxic glutathione or glucose conjugates from Phase II are actively transported into the vacuole for permanent storage or further degradation. This transport is mediated by ATP-Binding Cassette (ABC) transporters, particularly those from the Multidrug Resistance-Associated Protein (MRP) subfamily.[3][16] this compound has been demonstrated to induce the transcription of MRP transporter genes in wheat. For instance, the expression of the TtMRP1 gene was significantly enhanced in both wheat leaves and coleoptiles following treatment.[3]

Gene Expression Regulation

The coordinated enhancement of the detoxification pathway is a direct result of this compound's ability to induce gene expression. Transcriptomic analysis (RNA-Seq) of wheat treated with the safener has revealed a significant upregulation of a specific set of genes. In one study, 103 genes were identified as being differentially expressed, with 101 being induced by this compound.[6][11][17] A large proportion of these genes were functionally annotated as having oxidoreductase (implicating CYPs) and transferase (implicating GSTs and UGTs) activities, confirming that the safener's primary action is at the transcriptional level.[6][11]

Alternative Protective Mechanisms

While enhanced metabolism is the core mechanism, some studies suggest this compound can protect wheat through other pathways, particularly against herbicides that are not readily metabolized. When wheat is challenged with fomesafen (B1673529), a protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor, this compound pretreatment alleviates injury by promoting photosynthesis and decreasing oxidative stress.[18][19][20] In this specific interaction, the safener was found to increase the expression of genes related to chlorophyll (B73375) synthesis and chlorophyll-binding proteins, rather than genes involved in fomesafen metabolism.[18][19][20]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's action in wheat.

Table 1: Induction of Gene Expression by this compound in Wheat

| Gene/Gene Family | Fold Induction | Tissue | Method | Reference |

|---|---|---|---|---|

| TtMRP1 | 13 | Leaves | - | [3] |

| TtMRP1 | 9.5 | Coleoptile | - | [3] |

| TtMRP2 | 2.3 | Coleoptile | - | [3] |

| CYP81A Homoeologs | CM-inducible | Leaf | RT-qPCR | [6][11] |

| Differentially Expressed Genes | 101 genes induced | Leaf | RNA-Seq |[6][11] |

Table 2: Effect of this compound on Enzyme Activity in Wheat

| Enzyme/Activity | Percent Increase | Treatment Details | Method | Reference |

|---|---|---|---|---|

| GST Metabolic Activity | 77.4% | Safener treatment | - | [3] |

| Glutathione Peroxidase (GPOX) | ~500% (6-fold) | 10 mg/L daily for 7 days | Spectrophotometry |[15] |

Detailed Experimental Protocols

Protocol: Transcriptomic Analysis via RNA-Seq

This protocol outlines a typical workflow for identifying genes induced by this compound in wheat.

-

Plant Growth and Treatment: Wheat seeds (e.g., Triticum aestivum L.) are germinated and grown in a controlled environment (e.g., 14-hour day length, 21-23°C).[17] At a specific growth stage (e.g., three-leaf stage), seedlings are treated with this compound at a defined concentration (e.g., 15 g a.i. ha⁻¹) or a control solution (e.g., 0.1% nonionic surfactant).[17]

-

Tissue Sampling: Leaf tissue is harvested at various time points after treatment (e.g., 3, 6, 12 hours). Samples are immediately frozen in liquid nitrogen and stored at -80°C.[17]

-

RNA Extraction and Quality Control: Total RNA is extracted from the leaf tissue using a suitable kit (e.g., RNeasy Plant Mini Kit). RNA integrity and quantity are assessed using an Agilent Bioanalyzer and spectrophotometry.[17]

-

Library Preparation and Sequencing: mRNA is enriched using oligo(dT) beads, fragmented, and used for first-strand cDNA synthesis with random primers. This is followed by second-strand synthesis, end-repair, A-tailing, and adapter ligation. The resulting libraries are sequenced on a platform like the Illumina NovaSeq.[17]

-

Data Analysis: Raw sequencing reads are quality-checked and trimmed. The clean reads are then mapped to a reference wheat genome. Gene expression levels are quantified (e.g., as Transcripts Per Million - TPM). Differential expression analysis is performed to identify genes that are significantly up- or down-regulated in safener-treated samples compared to controls.[6][11][17] Gene Ontology (GO) enrichment analysis is then used to functionally categorize the differentially expressed genes.[6][11]

Protocol: GST Enzyme Activity Assay

This protocol describes a method to quantify the induction of GST activity by this compound.

-

Plant Growth and Treatment: Wheat seedlings are grown as described in 6.1. Plants are sprayed with a solution of this compound (e.g., 10 mg L⁻¹) or a control solution.[15]

-

Protein Extraction: Leaf tissue is harvested at desired time points post-treatment. The tissue is ground to a fine powder in liquid nitrogen. The powder is then homogenized in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing EDTA and PVPP). The homogenate is centrifuged at high speed (e.g., 15,000 x g for 20 min at 4°C), and the supernatant (crude protein extract) is collected.

-

Activity Assay: The assay is performed in a spectrophotometer. The reaction mixture contains a buffer (e.g., potassium phosphate (B84403) buffer), reduced glutathione (GSH), and a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The reaction is initiated by adding the crude protein extract.

-

Quantification: The activity of GST is measured by monitoring the rate of formation of the GSH-CDNB conjugate, which absorbs light at 340 nm. The rate of change in absorbance is used to calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.[15]

Visualizations: Pathways and Workflows

Diagram 1: Herbicide Detoxification Pathway

Caption: this compound induces genes in all three phases of herbicide detoxification.

Diagram 2: RNA-Seq Experimental Workflow

Caption: A typical experimental workflow for transcriptomic analysis (RNA-Seq).

Diagram 3: Logical Relationship of Safener Action

Caption: Logical flow from safener application to enhanced crop tolerance.

References

- 1. Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current Advances in the Action Mechanisms of Safeners | MDPI [mdpi.com]

- 4. apvma.gov.au [apvma.gov.au]

- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 6. Transcriptomic analysis reveals this compound-inducible genes in hexaploid wheat (Triticum aestivum L.) | PLOS One [journals.plos.org]

- 7. HPM Chemicals & Fertilizers Ltd. [hpmindia.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Transcriptomic analysis reveals this compound-inducible genes in hexaploid wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Publication : USDA ARS [ars.usda.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure of a tau class glutathione S-transferase from wheat active in herbicide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.plos.org [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Seed pretreatment with this compound protects wheat seedlings from fomesafen injury by promoting photosynthesis and decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Cloquintocet-Mexyl and the Induction of Glutathione S-Transferases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloquintocet-mexyl is a widely utilized herbicide safener, crucial for protecting cereal crops from herbicide-induced injury. Its efficacy is primarily attributed to its ability to enhance the plant's endogenous detoxification capacity. A key mechanism in this process is the significant induction of Glutathione (B108866) S-Transferases (GSTs), a diverse family of enzymes that catalyze the conjugation of glutathione to xenobiotics, thereby neutralizing their toxicity. This technical guide provides a comprehensive overview of the current understanding of this compound's action on GSTs, detailing the molecular pathways, quantitative effects, and the experimental methodologies used to elucidate these processes.

Introduction to this compound and Glutathione S-Transferases

Herbicide safeners are agrochemicals that, when applied with a herbicide, selectively protect the crop from damage without compromising the herbicide's efficacy against target weeds. This compound is a prominent safener used in conjunction with herbicides targeting grassy weeds in cereal crops like wheat. The protective effect of this compound is not due to a direct interaction with the herbicide but rather through the upregulation of the plant's own defense mechanisms.

At the forefront of these induced defenses are the Glutathione S-Transferases (GSTs). GSTs are a superfamily of enzymes that play a pivotal role in Phase II of the detoxification process in a wide range of organisms. In plants, they are instrumental in conferring tolerance to various biotic and abiotic stresses, including herbicide exposure. They function by catalyzing the nucleophilic attack of the thiol group of the tripeptide glutathione (GSH) on the electrophilic center of a xenobiotic substrate. This conjugation reaction renders the herbicide more water-soluble, less toxic, and earmarks it for sequestration into the vacuole or apoplast, effectively removing it from the cellular environment where it could cause harm.

Mechanism of Action: From Signal to Induction

The precise signaling cascade initiated by this compound that culminates in the upregulation of GST gene expression is an area of active research. However, a model is emerging that suggests the safener taps (B36270) into a pre-existing, complex network of plant defense signaling pathways.

Upon absorption by the plant, this compound is rapidly hydrolyzed to its active form, cloquintocet (B1669234) acid. This active molecule is believed to trigger a signaling cascade that may involve the generation of a low level of oxidative stress. This, in turn, is thought to activate downstream signaling components. Evidence suggests a potential link to the oxylipin signaling pathway, which is also involved in plant responses to wounding and pathogen attack.

Key components of this proposed pathway include the potential involvement of transcription factors that bind to specific cis-acting regulatory elements in the promoter regions of GST genes. While not definitively proven for this compound, in other stress-induced GST expression, elements like the Activator sequence-1 (as-1) are known to be targeted by TGA transcription factors, which are regulated by pathways involving salicylic (B10762653) acid and the NPR1 protein. It is plausible that this compound activates a similar or overlapping set of transcription factors to drive the expression of a suite of detoxification genes, including various GST isoforms.

Beyond GSTs, transcriptomic studies have revealed that this compound also induces the expression of other key players in xenobiotic detoxification, including cytochrome P450 monooxygenases (Phase I detoxification) and ATP-binding cassette (ABC) transporters (Phase III detoxification), which are responsible for transporting the glutathione-conjugated herbicides into the vacuole.

Quantitative Data on GST Induction

The induction of GSTs by this compound is a rapid and robust process. Studies in wheat have demonstrated significant increases in both GST enzyme activity and gene expression within hours of treatment. The magnitude of this induction can vary depending on the specific GST isoform, the tissue type, and the experimental conditions.

Induction of GST and Related Enzyme Activities

Treatment of wheat seedlings with this compound leads to a notable increase in total GST activity. For instance, a 58% increase in GST activity has been observed 24 hours after a single application at normal field rates.[1] Furthermore, related antioxidant enzyme activities are also enhanced, with glutathione peroxidase (GPOX) activity showing a six-fold increase.[1][2]

| Enzyme Activity | Treatment | Fold Induction / % Increase | Time Point | Plant Species | Reference |

| Total GST Activity | This compound (field rate) | 58% increase | 24 hours | Wheat | [1] |

| Glutathione Peroxidase (GPOX) | This compound (10 mg/L) | 6-fold increase | 7 days | Wheat | [1][2] |

| Total GST Activity | This compound | Doubling of activity | 7 days | Wheat | [3] |

Upregulation of GST Gene Expression

Transcriptomic analysis of wheat leaves treated with this compound has identified a significant upregulation of numerous genes associated with detoxification. Among these, a substantial number of GST genes are induced. A recent study identified 101 induced genes, with 11 being annotated as Glutathione S-Transferases.[4][5]

| Gene Identifier (Triticum aestivum) | Putative Function | Log2 Fold Change |

| TraesCS5A02G472300.1 | Glutathione S-transferase | 6.8 |

| TraesCS5B02G478500.1 | Glutathione S-transferase | 6.5 |

| TraesCS5D02G488000.1 | Glutathione S-transferase | 6.3 |

| TraesCS1B02G272900.1 | Glutathione S-transferase | 5.8 |

| TraesCS1A02G263300.1 | Glutathione S-transferase | 5.7 |

| TraesCS1D02G264100.1 | Glutathione S-transferase | 5.5 |

| TraesCSU02G097200.1 | Glutathione S-transferase | 4.9 |

| TraesCS2B02G469800.1 | Glutathione S-transferase | 4.2 |

| TraesCS2A02G449600.1 | Glutathione S-transferase | 4.1 |

| TraesCS2D02G451100.1 | Glutathione S-transferase | 4.0 |

| TraesCS6B02G208600.1 | Glutathione S-transferase | 3.5 |

| Data adapted from a transcriptomic study on this compound treated wheat leaves.[4][5] |

Experimental Protocols

The investigation of this compound's effect on GSTs involves a series of well-established molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Plant Growth and Safener Treatment

-

Plant Material: Wheat ( Triticum aestivum L.) seeds are sown in pots containing a suitable growth medium and grown under controlled environmental conditions (e.g., 25°C, 16/8 h light/dark cycle).

-

Safener Application: At a specific growth stage (e.g., two-leaf stage), seedlings are treated with this compound. The safener can be applied as a soil drench or a foliar spray at concentrations relevant to field application rates. A control group treated with a mock solution (without the safener) is essential.

-

Time Course: Tissues are harvested at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours) to analyze the dynamics of GST induction.

Total Protein Extraction from Wheat Leaves

This protocol is designed to extract total soluble proteins for subsequent enzyme assays.

-

Harvesting: Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen to prevent protein degradation.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction Buffer: Add an appropriate volume of ice-cold protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.8, 1 mM EDTA, 10% glycerol, and protease inhibitors like PMSF) to the powdered tissue.

-

Centrifugation: Homogenize the mixture and then centrifuge at high speed (e.g., 12,000 x g) at 4°C for 20 minutes to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the total soluble proteins. Store on ice for immediate use or at -80°C for long-term storage.

-

Protein Quantification: Determine the protein concentration of the extract using a standard method such as the Bradford or BCA assay.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

-

Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (e.g., 100 mM, pH 6.5), reduced glutathione (GSH, e.g., 1 mM), and CDNB (e.g., 1 mM).

-

Assay Initiation: In a cuvette or a 96-well plate, add a specific amount of the protein extract to the reaction mixture to initiate the reaction.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The change in absorbance is due to the formation of the GSH-CDNB conjugate.

-

Calculation of Activity: Calculate the GST activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹). The activity is typically expressed as µmol of product formed per minute per mg of protein.

RNA Extraction and RT-qPCR for GST Gene Expression

This protocol outlines the steps for quantifying the expression levels of specific GST genes.

-

Total RNA Extraction: Extract total RNA from frozen, ground leaf tissue using a commercial kit or a TRIzol-based method.

-

RNA Quality and Quantity: Assess the integrity and purity of the extracted RNA using gel electrophoresis and spectrophotometry (A260/280 ratio).

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative Real-Time PCR (qPCR):

-

Prepare a qPCR reaction mix containing SYBR Green or a probe-based master mix, gene-specific primers for the target GST genes, and the synthesized cDNA.

-

Use primers for a stably expressed reference gene (e.g., actin or tubulin) for normalization.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.[6]

Conclusion

This compound is a powerful tool in modern agriculture, and its mode of action via the induction of GSTs and other detoxification pathways is a fascinating example of chemically-induced plant defense. The ability to upregulate a plant's innate capacity to metabolize xenobiotics is central to its function as a herbicide safener. The quantitative data clearly demonstrates a significant and rapid increase in both GST enzyme activity and gene expression in response to this compound. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of safener action and to explore new avenues for enhancing crop resilience. A deeper understanding of these processes will be invaluable for the development of next-generation crop protection strategies.

References

- 1. Extraction of Total Protein from Wheat Leaves - Lifeasible [lifeasible.com]

- 2. Tandemly Duplicated Safener-Induced Glutathione S-Transferase Genes from Triticum tauschii Contribute to Genome- and Organ-Specific Expression in Hexaploid Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.plos.org [journals.plos.org]

- 5. Transcriptomic analysis reveals this compound-inducible genes in hexaploid wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Overexpression of the Wheat (Triticum aestivum L.) TaPEPKR2 Gene Enhances Heat and Dehydration Tolerance in Both Wheat and Arabidopsis [frontiersin.org]

The Role of Cloquintocet-Mexyl in Mitigating Oxidative Stress in Plants: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the herbicide safener Cloquintocet-mexyl and its core function in mitigating oxidative stress in plants. Primarily targeted at researchers, scientists, and professionals in drug development, this document synthesizes current research on the mechanisms of action, signaling pathways, and physiological effects of this compound. It details the biochemical processes through which this compound enhances crop tolerance to herbicide-induced stress, focusing on the upregulation of endogenous detoxification and antioxidant systems.

Executive Summary

This compound is a widely used herbicide safener that protects cereal crops from the phytotoxic effects of certain herbicides.[1][2] Its primary mechanism of action does not involve direct antioxidant activity but rather the induction of the plant's intrinsic defense systems. By stimulating the expression of genes encoding detoxification enzymes, this compound accelerates the metabolism of harmful herbicide molecules. This rapid detoxification prevents the accumulation of reactive oxygen species (ROS), a primary cause of oxidative stress, thereby averting cellular damage and promoting crop health and yield. This guide will explore the molecular underpinnings of this process, present quantitative data on its efficacy, and provide standardized protocols for relevant experimental assays.

Mechanism of Action: Upregulation of Plant Defense Pathways

This compound's protective effects are primarily achieved by enhancing the expression of xenobiotic detoxifying enzymes.[2] This process can be understood as a three-phase detoxification pathway that plants utilize to metabolize foreign compounds (xenobiotics) like herbicides.

-

Phase I: Modification: Herbicides are initially modified by enzymes such as Cytochrome P450 monooxygenases (P450s) . These enzymes introduce functional groups (e.g., hydroxyl groups) onto the herbicide molecule, making it more reactive and susceptible to further metabolism.[3]

-

Phase II: Conjugation: The modified herbicide is then conjugated to endogenous molecules like glutathione (B108866) (GSH) by Glutathione S-transferases (GSTs) or to glucose by glucosyltransferases.[3][4] This step dramatically increases the water solubility of the herbicide and renders it non-toxic. This compound is a potent inducer of GSTs, which is a cornerstone of its safening activity.[2][3]

-

Phase III: Sequestration: The conjugated, non-toxic herbicide is transported and sequestered into the vacuole or apoplast by ATP-binding cassette (ABC) transporters , effectively removing it from metabolically active regions of the cell.[3][5]

By accelerating these phases, this compound ensures that the herbicide is neutralized before it can interfere with cellular processes and trigger the production of ROS. Furthermore, the induction of GSTs also plays a direct role in combating oxidative stress, as these enzymes can detoxify lipid hydroperoxides formed during oxidative damage.[4][6]

Recent studies have also shown that this compound can protect wheat seedlings from fomesafen-induced injury by promoting photosynthesis and decreasing oxidative stress, without directly affecting the metabolism of the herbicide itself.[7][8] This is achieved by increasing the expression of genes related to chlorophyll (B73375) synthesis and chlorophyll-binding proteins, leading to higher chlorophyll content.[9]

Core Signaling Pathway

This compound is believed to tap into a pre-existing plant signaling pathway responsible for detoxifying both endogenous and exogenous toxic compounds.[3] While the specific receptor for this compound has not been fully identified, the downstream effects are well-documented. The safener acts as a molecular trigger, initiating a signal transduction cascade that leads to the activation of transcription factors. These transcription factors then bind to the promoter regions of defense-related genes, including those for GSTs, P450s, and ABC transporters, leading to their enhanced expression.

References

- 1. This compound Technical [kunziteindia.com]

- 2. researchgate.net [researchgate.net]

- 3. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. Seed pretreatment with this compound protects wheat seedlings from fomesafen injury by promoting photosynthesis and decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Cloquintocet-Mexyl: A Technical Guide to its Chemical Structure, Properties, and Function as a Herbicide Safener

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloquintocet-mexyl is a vital component in modern agriculture, functioning as a herbicide safener. Its primary role is to protect cereal crops from the phytotoxic effects of certain herbicides, thereby enhancing the selectivity and efficacy of weed management strategies. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and metabolic fate of this compound. Detailed experimental protocols for key assays are also included to facilitate further research and development in this area.

Chemical Structure and Identification

This compound, systematically named 1-methylhexyl [(5-chloroquinolin-8-yl)oxy]acetate, is a member of the quinoline (B57606) family of compounds.[1][2] Its chemical identity is well-established with a unique CAS Number and a defined molecular structure.

| Identifier | Value |

| IUPAC Name | 1-methylhexyl [(5-chloroquinolin-8-yl)oxy]acetate[1] |

| CAS Number | 99607-70-2[3] |

| Molecular Formula | C₁₈H₂₂ClNO₃[3] |

| Molecular Weight | 335.83 g/mol [3] |

| SMILES | CCCCCC(C)OC(=O)COC1=CC=C(Cl)C2=C1N=CC=C2 |

| InChI Key | COYBRKAVBMYYSF-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its formulation, application, and environmental fate. It is a colorless to beige crystalline solid with low solubility in water but good solubility in many organic solvents.[1]

| Property | Value | Source(s) |

| Melting Point | 68-72 °C | [4] |

| Boiling Point | 448.4 ± 30.0 °C (Predicted) | [5] |

| Vapor Pressure | 5.31 x 10⁻³ mPa (at 20 °C) | [3] |

| Water Solubility | 0.59 mg/L (at 20 °C, pH 7) | [3] |

| Solubility in Organic Solvents (at 20°C) | Acetone (B3395972): 320,000 mg/LEthanol: 190,000 mg/LToluene: 360,000 mg/Ln-Hexane: 9,000 mg/L | [3] |

| Octanol-Water Partition Coefficient (Log P) | 5.20 | [3] |

| pKa | 3.75 (Weak base) | [3] |

Mechanism of Action: A Multi-faceted Defense Strategy

This compound's efficacy as a herbicide safener lies in its ability to selectively enhance the detoxification capacity of cereal crops like wheat. It achieves this by upregulating the expression and activity of key enzymes involved in the three phases of xenobiotic metabolism. The primary mechanism involves the induction of glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).[6][7]

These enzymes catalyze the detoxification of herbicides, rendering them non-toxic to the crop. GSTs conjugate glutathione to the herbicide molecule, increasing its water solubility and facilitating its sequestration into the vacuole. CYPs, on the other hand, introduce functional groups into the herbicide structure, which can either detoxify it directly or prepare it for further conjugation reactions.

Recent studies have also indicated that this compound can promote the expression of genes related to chlorophyll (B73375) synthesis and chlorophyll-binding proteins, thereby boosting photosynthesis and mitigating oxidative stress induced by the herbicide.

Signaling Pathway for Safener-Induced Detoxification

The precise signaling cascade initiated by this compound is still under investigation, but it is understood to involve the activation of transcription factors that bind to specific promoter regions of detoxification-related genes. This leads to an increased transcription and subsequent translation of GSTs, CYPs, and other relevant proteins.

Metabolic Pathway of this compound

In planta, this compound is rapidly metabolized. The primary metabolic reaction is the hydrolysis of the ester bond, catalyzed by esterase enzymes, to yield its corresponding carboxylic acid, cloquintocet (B1669234) acid, and 1-methylhexanol.[8] Evidence suggests that cloquintocet acid is the biologically active form of the safener.

Experimental Protocols

Determination of Glutathione S-Transferase (GST) Activity

This protocol outlines a common spectrophotometric method for measuring GST activity in wheat seedlings treated with this compound, using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.

1. Plant Material and Treatment:

-

Grow wheat (Triticum aestivum L.) seedlings in a controlled environment (e.g., growth chamber) for 7-9 days.

-

Prepare a solution of this compound at the desired concentration (e.g., 10 mg/L) in a suitable solvent (e.g., acetone or ethanol) and dilute with water containing a surfactant.

-

Spray the seedlings uniformly with the this compound solution. Control plants should be sprayed with a solution containing the solvent and surfactant only.

-

Harvest the shoot tissues at specified time points after treatment (e.g., 24, 48, 72 hours).

2. Enzyme Extraction:

-

Freeze the harvested shoot tissue in liquid nitrogen immediately and store at -80 °C until use.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone). Use a buffer-to-tissue ratio of approximately 5:1 (v/w).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4 °C.

-

Collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.

3. Protein Quantification:

-

Determine the total protein concentration of the crude enzyme extract using a standard method such as the Bradford assay, with bovine serum albumin (BSA) as a standard. This is necessary to calculate the specific activity of the enzyme.

4. GST Activity Assay:

-

The assay is based on the conjugation of glutathione (GSH) to CDNB, which results in an increase in absorbance at 340 nm.

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 6.5)

-

1 mM GSH (freshly prepared)

-

1 mM CDNB (dissolved in ethanol)

-

-

Equilibrate the reaction mixture to the desired assay temperature (e.g., 25 °C).

-

To a cuvette, add the reaction mixture and a small volume of the crude enzyme extract to initiate the reaction. The final volume should be standardized (e.g., 1 mL).

-

Immediately measure the increase in absorbance at 340 nm over a period of time (e.g., 5 minutes) using a spectrophotometer.

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

5. Calculation of GST Specific Activity:

-

The specific activity of GST is expressed as nmol of CDNB-GSH conjugate formed per minute per milligram of protein.

-

Use the following formula to calculate the specific activity:

Specific Activity (nmol/min/mg) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Protein concentration (mg/mL) * Enzyme volume (mL))

Where:

-

ε (molar extinction coefficient of the CDNB-GSH conjugate) = 9.6 mM⁻¹cm⁻¹

-

Experimental Workflow Diagram

Conclusion

This compound is a highly effective herbicide safener that enhances crop tolerance by inducing the expression of key detoxification enzymes. Its well-defined chemical structure and physicochemical properties have enabled its successful formulation and application in agriculture. Understanding its mechanism of action and metabolic pathways at a molecular level is crucial for the development of new and improved safener technologies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate interactions between safeners, herbicides, and crop plants.

References

- 1. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Sourcing and Preparing Plant Material for Enzyme Extraction [greenskybio.com]

- 8. Seed pretreatment with this compound protects wheat seedlings from fomesafen injury by promoting photosynthesis and decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Cloquintocet-Mexyl and Cytochrome P450 Enzymes in Crops: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloquintocet-mexyl (CM) is a highly effective herbicide safener, widely employed in cereal crops to protect them from the phytotoxic effects of certain herbicides. Its mode of action is intrinsically linked to the upregulation of the plant's innate detoxification pathways, with the cytochrome P450 (CYP) monooxygenase superfamily playing a pivotal role. This technical guide provides an in-depth analysis of the impact of this compound on cytochrome P450 enzymes in key agricultural crops. It summarizes quantitative data on gene expression, details common experimental protocols for studying these interactions, and presents visual diagrams of the underlying biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in agrochemistry, plant science, and drug metabolism.

Introduction: The Role of this compound as a Herbicide Safener

Herbicide safeners are chemical agents that enhance the tolerance of crops to herbicides without compromising the herbicide's efficacy against target weeds.[1][2] this compound is a prominent safener used in conjunction with various herbicides, particularly in small-grain cereals like wheat and barley.[2][3] The protective mechanism of CM is not based on a direct interaction with the herbicide molecule itself, but rather on the stimulation of the crop's endogenous metabolic processes that detoxify the herbicide.[1][3] This is achieved by inducing the expression of genes encoding key detoxification enzymes, most notably cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and ATP-binding cassette (ABC) transporters.[2][4]

Cytochrome P450s are a large and diverse group of enzymes that catalyze a wide range of oxidative reactions, playing a critical role in the metabolism of both endogenous compounds and xenobiotics, including herbicides.[4] By accelerating the metabolic breakdown of herbicides into non-phytotoxic forms, CM effectively increases the margin of selectivity between the crop and the target weed species.[1]

Impact of this compound on Cytochrome P450 Gene Expression in Wheat

Wheat (Triticum aestivum L.) is the most extensively studied crop in the context of this compound's effect on cytochrome P450 enzymes. Transcriptomic and proteomic studies have consistently demonstrated that CM treatment leads to a significant upregulation of multiple CYP genes and their corresponding proteins.

Quantitative Gene Expression Data

RNA-sequencing (RNA-Seq) and quantitative real-time PCR (RT-qPCR) have been instrumental in quantifying the induction of CYP genes by CM. In wheat seedlings, CM treatment has been shown to upregulate over 1,000 genes, with a significant portion belonging to the cytochrome P450 superfamily.[1]

A study investigating the effect of CM on the expression of CYP81A homoeologs in wheat leaf tissue provided specific fold-induction data at various time points after treatment. The results showed that CM significantly induced the expression of CYP81A-5A, CYP81A-5B, and CYP81A-5D, with fold inductions ranging from approximately 4.8 to 28.6 at 3 and 12 hours after treatment.[5]

| Gene | Treatment | 3 Hours After Treatment (Fold Change) | 6 Hours After Treatment (Fold Change) | 12 Hours After Treatment (Fold Change) |

| CYP81A-5A | CM | ~15 | ~10 | ~28 |

| CYP81A-5B | CM | ~5 | ~4 | ~10 |

| CYP81A-5D | CM | ~12 | ~8 | ~20 |

| Table 1: Fold induction of CYP81A homoeologs in wheat leaf tissue following treatment with this compound (CM). Data is approximated from published research.[5] |

Proteomic Analysis

Proteomic studies of wheat seedlings and cell cultures treated with this compound have confirmed the upregulation of CYP proteins. In wheat seedlings, CM treatment resulted in the perturbation of 221 membrane-associated polypeptides, with 131 of these being enhanced by the safener.[6] Similarly, in wheat cell cultures, 82 polypeptides were perturbed, with 72 showing increased abundance.[6] These findings corroborate the transcriptomic data and confirm that the induction of gene expression translates to an increase in the corresponding protein levels.

Safener treatment in wheat has been shown to induce 13 families of CYPs, with members of the CYP71, CYP72, CYP76, and CYP81 families being particularly active towards selective herbicides.[7] Notably, three inducible TaCYP81s have been identified as having major roles in the safening effect observed in wheat.[7]

Impact on Cytochrome P450 Enzymes in Other Crops

While the effect of this compound is best characterized in wheat, its impact on other crops is also of significant interest. However, publicly available quantitative data on the direct induction of cytochrome P450 enzymes by CM in crops other than wheat is limited.

-

Rice (Oryza sativa): Research in rice has identified specific cytochrome P450 genes, such as CYP72A31 and CYP81A6, that confer tolerance to certain herbicides.[10][11] The expression of CYP81A6 has been shown to be induced by the herbicide bentazon.[10] While this points to the role of CYPs in herbicide detoxification in rice, direct evidence and quantitative data on the induction of these or other CYPs by this compound are scarce.

-

Barley (Hordeum vulgare): this compound has been shown to increase the activity of a multidrug resistance-associated protein (MRP) transporter in barley, which is involved in the vacuolar sequestration of herbicide metabolites.[2] This suggests that CM activates detoxification pathways in barley, and it is plausible that this includes the induction of cytochrome P450 enzymes, though specific data is lacking.

-

Sorghum (Sorghum bicolor): Research in sorghum has focused on the role of specific CYPs, such as those from the CYP71 and CYP73A families, in the biosynthesis of endogenous compounds.[12][13] While the machinery for P450-mediated metabolism is present, the specific response to this compound has not been extensively documented.

Experimental Protocols

The study of this compound's impact on cytochrome P450 enzymes involves a range of molecular and biochemical techniques. Below are generalized protocols for key experiments.

Transcriptomic Analysis (RNA-Seq)

RNA-Seq is a powerful method to obtain a global view of gene expression changes in response to safener treatment.

Experimental Workflow:

-

Plant Growth and Treatment: Grow crop seedlings under controlled conditions (e.g., hydroponically or in soil). Apply this compound at a specified concentration and harvest tissue samples at various time points post-treatment, along with untreated controls.

-

RNA Extraction and Quality Control: Extract total RNA from the collected tissue samples using a suitable kit or protocol. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer or similar instrument.

-

Library Preparation and Sequencing: Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: Process the raw sequencing reads to remove low-quality bases and adapter sequences. Align the clean reads to a reference genome. Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Identify differentially expressed genes (DEGs) between CM-treated and control samples using statistical analysis.

Gene Expression Validation (RT-qPCR)

RT-qPCR is used to validate the results from RNA-Seq for specific genes of interest.

Experimental Workflow:

-

RNA Extraction and cDNA Synthesis: Extract total RNA as described for RNA-Seq. Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.

-

Primer Design and Validation: Design gene-specific primers for the target CYP genes and a stable reference gene (e.g., β-tubulin). Validate primer efficiency.

-

qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green). Run the reactions in a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing to the reference gene.

Heterologous Expression and Enzyme Assays

To confirm the function of a specific CYP enzyme in herbicide metabolism, it can be expressed in a heterologous system (e.g., yeast) and its enzymatic activity can be assayed.

Experimental Workflow:

-

Gene Cloning and Vector Construction: Amplify the coding sequence of the target CYP gene and clone it into a suitable yeast expression vector.

-

Yeast Transformation and Expression: Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Induce protein expression under appropriate conditions.

-

Microsome Isolation: Harvest the yeast cells and isolate the microsomal fraction, which contains the expressed CYP enzyme.

-

Enzyme Assay: Incubate the isolated microsomes with the herbicide substrate and a source of reducing equivalents (NADPH).

-

Metabolite Analysis: Extract the reaction products and analyze them using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the herbicide metabolites.

Signaling Pathways and Logical Relationships

The induction of cytochrome P450 genes by this compound is part of a broader stress-response and detoxification signaling network in plants. While the precise signaling cascade initiated by CM is not fully elucidated, a general model can be proposed.

Conclusion and Future Directions

This compound is a potent inducer of cytochrome P450 enzymes in crops, particularly in wheat, where it significantly enhances herbicide detoxification and crop safety. The quantitative data from transcriptomic and proteomic studies in wheat provide a clear picture of the upregulation of specific CYP families, most notably CYP81. While the effects of CM in other economically important crops like maize and rice are less well-characterized, the existing knowledge of herbicide metabolism in these species suggests a similar mechanism of action.

Future research should focus on:

-

Elucidating the precise signaling pathways that mediate the safener response, from perception to gene induction.

-

Expanding quantitative studies to a broader range of crops to better understand the conservation and divergence of the safener response.

-

Functionally characterizing a wider array of safener-induced cytochrome P450 enzymes to identify those with the highest catalytic efficiency for specific herbicides.

-

Leveraging this knowledge for the development of new, more effective safeners and for the engineering of crops with enhanced herbicide tolerance.

This technical guide provides a solid foundation for understanding the intricate relationship between this compound and cytochrome P450 enzymes in crops. The continued exploration of this field will be crucial for the development of sustainable and efficient weed management strategies in modern agriculture.

References

- 1. Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Transcriptomic analysis reveals this compound-inducible genes in hexaploid wheat (Triticum aestivum L.) | PLOS One [journals.plos.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Expression of cytochrome P450 CYP81A6 in rice: tissue specificity, protein subcellular localization, and response to herbicide application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel rice cytochrome P450 gene, CYP72A31, confers tolerance to acetolactate synthase-inhibiting herbicides in rice and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Publication : USDA ARS [ars.usda.gov]

The Molecular Safeguard: Unraveling the Safening Effect of Cloquintocet-mexyl

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Cloquintocet-mexyl is a widely utilized herbicide safener, critical for protecting cereal crops, particularly wheat, from the phytotoxic effects of certain herbicides. Its efficacy lies in its ability to selectively enhance the crop's endogenous detoxification mechanisms, allowing for the rapid metabolism of herbicidal compounds into non-toxic forms. This technical guide delves into the molecular underpinnings of this compound's safening effect, providing an in-depth analysis of the enzymatic systems and signaling pathways involved. We present a synthesis of current research, including quantitative data on gene expression and enzyme activity, detailed experimental protocols, and visual representations of the key molecular processes.

Core Mechanism: Upregulation of Xenobiotic Detoxification Pathways

The primary mode of action of this compound is the induction of genes encoding for key enzymatic players in the three-phase xenobiotic detoxification pathway in plants. This pathway is a conserved mechanism for metabolizing a wide range of foreign compounds, including herbicides.

-

Phase I: Modification. In this initial phase, enzymes such as cytochrome P450 monooxygenases (CYPs) introduce functional groups into the herbicide molecule, typically through oxidation, reduction, or hydrolysis. This modification increases the reactivity and water solubility of the herbicide, preparing it for the subsequent phase.

-

Phase II: Conjugation. The modified herbicide is then conjugated with endogenous molecules, most commonly glutathione (B108866), a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation step further increases the water solubility of the herbicide and significantly reduces its phytotoxicity. Uridine diphosphate-glucosyltransferases (UGTs) also play a role in this phase by conjugating herbicides with glucose.

-

Phase III: Compartmentation. Finally, the conjugated and detoxified herbicide is transported and sequestered into the plant cell's vacuole or apoplast by ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs). This compartmentalization removes the herbicide from the cytoplasm, preventing it from reaching its target sites and causing cellular damage.

This compound acts as a molecular switch, enhancing the expression of genes encoding for CYPs, GSTs, UGTs, and ABC transporters, thereby accelerating the entire detoxification process in the crop plant while having minimal effect on the target weed.[1][2][3][4][5]

Quantitative Insights into Molecular Upregulation

The application of this compound leads to a quantifiable increase in the expression of detoxification-related genes and the activity of their corresponding enzymes. The following tables summarize key quantitative data from various studies.

| Gene Family | Gene/Enzyme | Plant Species | Fold Induction / % Increase | Reference |

| Glutathione S-Transferases (GSTs) | GST activity | Wheat | 77.4% increase | [1] |

| GST genes | Wheat | Multiple genes induced | [1] | |

| ABC Transporters | TtMRP1 | Wheat | 9.5-fold increase | [1] |

| TtMRP2 | Wheat | 2.3-fold increase | [1] | |

| Cytochrome P450s (CYPs) | CYP genes | Wheat | 34 genes with oxidoreductase activity induced | [6][7] |

| UDP-Glucosyltransferases (UGTs) | UGT genes | Wheat | 19 genes associated with UGT activity induced | [7] |

Table 1: Summary of this compound Induced Upregulation of Detoxification Genes and Enzymes.

Visualizing the Molecular Pathways and Workflows

To better understand the complex interactions at the molecular level, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Caption: Molecular mechanism of this compound safening action.

Caption: Experimental workflow for investigating this compound's molecular effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's safening effect.

Gene Expression Analysis via RNA-Seq and RT-qPCR

Objective: To identify and quantify the genes that are differentially expressed in response to this compound treatment.

Protocol:

-

Plant Growth and Treatment: Wheat ( Triticum aestivum L.) seedlings are grown to the two-leaf stage.[8] Plants are then treated with a foliar spray of this compound at a specified concentration (e.g., 10 mg/L), alongside control plants treated with a mock solution.[9]

-

Tissue Sampling: Leaf tissue is harvested at various time points post-treatment (e.g., 6, 12, 24 hours) and immediately frozen in liquid nitrogen to preserve RNA integrity.[10]

-

RNA Extraction and Library Preparation: Total RNA is extracted from the frozen tissue using a commercially available kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer. RNA-Seq libraries are then prepared from high-quality RNA samples.[11]

-

Sequencing and Data Analysis: The prepared libraries are sequenced on a high-throughput sequencing platform. The resulting sequencing reads are mapped to the wheat reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the this compound treated samples compared to the controls.[6][10]

-

RT-qPCR Validation: A subset of differentially expressed genes, particularly those encoding GSTs, CYPs, and UGTs, are selected for validation using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[8]

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the enzymatic activity of GSTs in plant tissues following treatment with this compound.

Protocol:

-

Protein Extraction: Plant tissue samples are homogenized in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.5).[12] The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.[12][13]

-

Enzyme Assay: The protein extract is added to the reaction mixture, and the increase in absorbance at 340 nm is measured over time using a spectrophotometer.[12] The rate of increase in absorbance is proportional to the GST activity.

-

Calculation of Specific Activity: The GST specific activity is calculated based on the change in absorbance per minute, the molar extinction coefficient of the product, and the total protein concentration of the extract.[13][14]

Cytochrome P450 (CYP) Activity Assay

Objective: To determine the activity of CYP enzymes involved in herbicide metabolism.

Protocol:

-

Microsome Isolation: Plant tissues are homogenized, and the microsomal fraction, which is rich in CYP enzymes, is isolated by differential centrifugation.

-

Luminescent Assay (e.g., P450-Glo™): A luminogenic CYP substrate is incubated with the isolated microsomes and a source of NADPH.[15] The CYP enzyme converts the substrate into luciferin, which then reacts with luciferase to produce light.[15]

-

Measurement: The amount of light produced is measured using a luminometer and is directly proportional to the CYP activity.[15][16]

-

Inhibition Assay (for specificity): To identify the specific CYPs involved, known CYP inhibitors can be included in the reaction. A reduction in luminescence in the presence of an inhibitor suggests the involvement of the corresponding CYP isoform.[17][18]

Conclusion

The safening effect of this compound at a molecular level is a well-orchestrated process of enhanced herbicide detoxification in crop plants. By inducing the expression of a suite of genes encoding for GSTs, CYPs, UGTs, and ABC transporters, this compound effectively accelerates the metabolic breakdown and sequestration of herbicides, thereby protecting the crop from injury. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate and harness the potential of herbicide safeners in modern agriculture and drug development. Future research should focus on elucidating the upstream signaling pathways that are triggered by this compound to gain a more complete understanding of its mode of action.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Induction of a Glutathione-S-Transferase, a Glutathione Transporter and an ABC Transporter in Maize by Metolachlor and Its (S)-Isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptomic analysis reveals this compound-inducible genes in hexaploid wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptomic analysis reveals this compound-inducible genes in hexaploid wheat (Triticum aestivum L.) | PLOS One [journals.plos.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. journals.plos.org [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Characterization of a Theta Glutathione S-transferase Gene from Panax ginseng Meyer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3hbiomedical.com [3hbiomedical.com]

- 15. P450-Glo™ Assays Protocol [worldwide.promega.com]

- 16. tripod.nih.gov [tripod.nih.gov]

- 17. Cytochrome P450 Inhibitors Reduce Creeping Bentgrass (Agrostis stolonifera) Tolerance to Topramezone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

Cloquintocet-Mexyl: A Deep Dive into its Influence on Plant Defense Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cloquintocet-mexyl is a commercially significant herbicide safener, pivotal in modern agriculture for protecting cereal crops from herbicide-induced injury.[1][2][3][4] Its efficacy does not stem from altering the herbicide's chemical structure directly but from its profound influence on the plant's innate defense and detoxification mechanisms. This technical guide synthesizes current research to provide an in-depth understanding of how this compound modulates plant defense gene expression at the molecular level. It details the key gene families and signaling pathways involved, presents quantitative data from various studies, outlines common experimental protocols, and visualizes complex interactions through signaling and workflow diagrams. This document serves as a comprehensive resource for researchers in plant science, weed science, and agrochemical development.

Introduction to this compound

This compound is a synthetic chemical compound belonging to the quinoline (B57606) derivative class of herbicide safeners.[3][5] It is applied in conjunction with specific herbicides, particularly those used for controlling grass weeds in cereal crops like wheat and barley.[1][3] The primary function of a safener is to enhance the crop's tolerance to a herbicide without diminishing the herbicide's efficacy against target weed species.[2][4] this compound achieves this by stimulating the expression of a suite of genes that encode detoxification enzymes and proteins involved in stress response pathways, effectively accelerating the metabolism and sequestration of the herbicide into non-toxic forms.[1][2][6]

Core Mechanism: Induction of Xenobiotic Detoxification Pathways

The protective action of this compound is predicated on its ability to "prime" the plant's defense system. It taps (B36270) into pre-existing signaling pathways that plants naturally use to respond to various biotic and abiotic stresses.[1][7] This induction leads to an enhanced metabolic capacity to handle xenobiotic compounds, including herbicides. The detoxification process is classically divided into three phases, and this compound has been shown to upregulate genes involved in all three.

-

Phase I: Modification of the herbicide molecule (e.g., through oxidation or hydrolysis) to introduce or expose functional groups.

-

Phase II: Conjugation of the modified herbicide to an endogenous molecule, such as glutathione (B108866) or glucose, to increase its water solubility and reduce its toxicity.[8]

-

Phase III: Sequestration of the conjugated herbicide away from metabolically active sites, typically by transporting it into the vacuole.[9]

This compound treatment results in a significant upregulation of genes encoding key enzymes in these phases, most notably Glutathione S-Transferases (GSTs), Cytochrome P450 monooxygenases (P450s), UDP-glucosyltransferases (UGTs), and ATP-binding cassette (ABC) transporters.[1][2][10]

Key Plant Defense Gene Families Modulated by this compound

Research, including transcriptomic and proteomic analyses, has identified several key gene families that are consistently and significantly upregulated in response to this compound treatment.

Glutathione S-Transferases (GSTs)

GSTs are the most extensively documented enzymes induced by herbicide safeners.[1][2] They are central to Phase II detoxification, catalyzing the conjugation of reduced glutathione (GSH) to electrophilic herbicide molecules, thereby neutralizing their phytotoxicity.[8][11]

-

Function: GSTs detoxify herbicides by making them more water-soluble and marking them for vacuolar sequestration.[8]

-

Induction by this compound: Studies have repeatedly shown that this compound dramatically increases GST transcript levels, protein abundance, and overall enzyme activity in protected cereals.[1][10] For instance, in wheat, this compound treatment can lead to a significant increase in GST activity.[10][12] This induction is often tissue-specific, with the highest levels observed in the outer cell layers of the coleoptile, a critical site for herbicide uptake.[1][6]

Cytochrome P450 Monooxygenases (P450s)

P450s are a diverse superfamily of enzymes crucial for Phase I metabolism. They introduce reactive groups onto herbicide molecules, which is often a prerequisite for subsequent Phase II conjugation.

-

Function: P450s catalyze a wide range of oxidative reactions, including hydroxylation, which can detoxify a herbicide or prepare it for conjugation.[1]

-

Induction by this compound: Transcriptomic studies in wheat have identified numerous P450 genes that are significantly induced by this compound.[13][14][15] For example, RNA-Seq analysis of wheat leaf tissue treated with this compound revealed the upregulation of multiple genes assigned with oxidoreductase activity, many of which are P450s.[14] One study identified a member of the CYP81A subfamily as being strongly inducible by the safener.[13][14]

ABC Transporters and Glucosyltransferases (UGTs)

-

UGTs (Phase II): These enzymes conjugate glucose to herbicides or their metabolites, representing an alternative detoxification pathway to glutathione conjugation.[1] this compound has been shown to enhance the glycosylation of herbicide metabolites in wheat.[1][10]

-

ABC Transporters (Phase III): After conjugation, the detoxified herbicide must be removed from the cytoplasm. ABC transporters, particularly those located on the tonoplast (vacuolar membrane), actively pump these conjugates into the vacuole for permanent storage.[9][16] this compound treatment in wheat significantly enhances the expression of multidrug resistance-associated protein (MRP) genes, a subclass of ABC transporters. For example, the TtMRP1 gene expression was enhanced 9.5-fold compared to the control.[10]

Quantitative Data on Gene Expression and Enzyme Activity

The following tables summarize quantitative findings from various studies on the effect of this compound on gene expression and enzyme activity.

Table 1: this compound Induced Gene Expression in Wheat (Triticum aestivum)

| Gene/Gene Family | Fold Change (vs. Control) | Experimental System | Reference |

| TtMRP1 (ABC Transporter) | 9.5 | Wheat Coleoptile | [10] |

| TtMRP2 (ABC Transporter) | 2.3 | Wheat Coleoptile | [10] |

| CYP81A-5A (Cytochrome P450) | Significantly Induced | Wheat Leaf Tissue | [13][14] |

| Multiple P450 Genes | >1000 genes up-regulated | Wheat Seedlings | [15] |

| Multiple GST Genes | Significantly Induced | Wheat Leaf Tissue | [13][14] |

| Protoporphyrinogen IX oxidase | Increased Expression | Wheat Seedlings | [17] |

| Light-harvesting chlorophyll (B73375) a/b binding protein | Increased Expression | Wheat Seedlings | [17] |

Table 2: Effect of this compound on Enzyme Activity in Wheat

| Enzyme | % Increase in Activity (vs. Control) | Treatment Conditions | Reference |

| Glutathione S-Transferase (GST) | 77.4% | Safener treatment on wheat plants | [10] |

| Glutathione S-Transferase (GST) | Significantly Enhanced | 10 mg/L this compound, 8h | [12] |

| Glutathione Peroxidase (GPOX) | Significantly Enhanced | 10 mg/L this compound, 8h | [12] |

Signaling Pathways Activated by this compound

While the complete signaling cascade from safener perception to gene induction remains an active area of research, several hypotheses have been proposed.[1][2] It is likely that this compound does not have a single mode of action but rather intersects with multiple endogenous plant signaling pathways.

-

Oxylipin Pathway: There is evidence suggesting safeners may hijack signaling pathways mediated by oxylipins, such as jasmonates or related compounds.[1][10] These molecules are well-known regulators of plant defense and stress responses.

-

Auxin and Salicylic (B10762653) Acid Crosstalk: Some studies indicate an overlap between safener-induced gene expression and genes regulated by hormones like auxin and salicylic acid, suggesting potential crosstalk between these signaling networks.[10]

-

Defense Response Priming: It has been proposed that safeners may tap into pathways that plants use to defend against pathogens or insects.[7] For example, in sorghum, safener treatment triggered genes involved in the synthesis of dhurrin, a chemical defense compound.[7]

Caption: Hypothesized signaling pathway for this compound action.

Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of safeners. Below are generalized methodologies based on common practices in the field.

Plant Growth and Safener Application

-

Plant Species: Triticum aestivum (wheat) is a common model for this compound studies.

-

Growth Conditions: Seedlings are typically grown in a controlled environment (growth chamber) with defined photoperiod (e.g., 16h light / 8h dark), temperature (e.g., 22°C day / 18°C night), and humidity.

-

Application: this compound can be applied in several ways:

-

Foliar Spray: A solution of this compound (e.g., 10-200 µM) with a surfactant is sprayed onto the leaves of young seedlings (e.g., 7-day-old).[15]

-

Seed Treatment: Seeds are coated with a specific dose of the safener (e.g., 0.2-0.8 g ai kg⁻¹ seed) before planting.[6][17]

-

Root Drench/Hydroponics: The safener is added to the hydroponic solution or soil.

-

-

Sampling: Tissue (e.g., leaves, coleoptiles, roots) is harvested at various time points post-treatment (e.g., 8, 22, 24, 48 hours) for analysis, flash-frozen in liquid nitrogen, and stored at -80°C.[15][18]

Gene Expression Analysis (RNA-Seq / RT-qPCR)

-

RNA Extraction: Total RNA is isolated from harvested plant tissue using a commercial kit or a CTAB-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer.

-

RNA-Seq:

-

Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Adapters are ligated for sequencing.

-

Sequencing: The prepared library is sequenced on a high-throughput platform (e.g., Illumina).

-

Data Analysis: Raw reads are quality-checked, trimmed, and mapped to a reference genome. Differential gene expression analysis is performed to identify genes significantly up- or down-regulated by the safener treatment.[13][14]

-

-

RT-qPCR (for validation):

-

cDNA Synthesis: A defined amount of total RNA (e.g., 1-2 µg) is reverse transcribed into cDNA.

-

qPCR: The relative expression of target genes (e.g., CYP81A-5A, GSTs) is quantified using SYBR Green or probe-based (e.g., TaqMan) chemistry.[13][14] A reference gene (e.g., β-tubulin) is used for normalization.

-

Enzyme Activity Assays

-